molecular formula C17H14N2O2 B2532143 3-phenyl-1-(4-toluidino)-1H-pyrrole-2,5-dione CAS No. 271254-70-7

3-phenyl-1-(4-toluidino)-1H-pyrrole-2,5-dione

Cat. No. B2532143
CAS RN: 271254-70-7
M. Wt: 278.311
InChI Key: WAJHSSMCJJXXER-UHFFFAOYSA-N
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Description

“3-phenyl-1-(4-toluidino)-1H-pyrrole-2,5-dione” is a complex organic compound. It contains a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom. The phenyl and tolyl groups are both derivatives of benzene, a six-membered ring with alternating double bonds .


Synthesis Analysis

While specific synthesis methods for this compound are not available, it might be synthesized through methods similar to those used for related compounds. For instance, the Buchwald–Hartwig reaction, a carbon-nitrogen cross-coupling reaction, could potentially be used . Another possible method involves the use of hydrazonoyl halides as precursors .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, without specific data, it’s difficult to provide an accurate analysis .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. These might include its melting and boiling points, solubility in various solvents, and reactivity with other chemicals .

Scientific Research Applications

Photoluminescent Polymers

One significant application of derivatives similar to "3-phenyl-1-(4-toluidino)-1H-pyrrole-2,5-dione" is in the creation of highly luminescent polymers. The synthesis of polymers containing the pyrrolo[3,4-c]pyrrole-1,4-dione unit demonstrates strong fluorescence and high quantum yield, making these materials suitable for various applications, including organic electronics and fluorescence-based sensors. These polymers show remarkable solubility in common organic solvents and distinct optical and electrochemical properties based on their structural configuration (Zhang & Tieke, 2008).

Corrosion Inhibition

Another application area is in corrosion inhibition. Derivatives of 1H-pyrrole-2,5-dione, closely related to "this compound," have been studied for their effectiveness as organic inhibitors against carbon steel corrosion in hydrochloric acid medium. These compounds, through electrochemical and surface analysis techniques, have been found to offer significant protection to carbon steel surfaces, demonstrating the potential for these compounds to be developed into effective corrosion inhibitors (Zarrouk et al., 2015).

Organic Electronics

The incorporation of the pyrrolo[3,4-c]pyrrole-1,4-dione structure into polymers for organic electronics is another noteworthy application. These conjugated polymers exhibit significant photoluminescence, making them candidates for electronic applications, such as in the development of optoelectronic devices. Their good solubility and processability into thin films, combined with strong photoluminescence and photochemical stability, highlight their potential utility in the fabrication of electronic components (Beyerlein & Tieke, 2000).

Spiroheterocyclization

"this compound" and its derivatives also play a crucial role in spiroheterocyclization reactions. These reactions lead to the formation of novel spiro compounds with potential applications in medicinal chemistry and materials science. For instance, the interaction with indene derivatives under specific conditions can yield spiro[pyrrole] and spiro[pyridine] structures, opening new avenues for the synthesis of complex organic compounds with unique properties (Dmitriev et al., 2012).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For instance, if it’s used as a drug, the mechanism of action would describe how the compound interacts with biological systems to produce its effects .

properties

IUPAC Name

1-(4-methylanilino)-3-phenylpyrrole-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O2/c1-12-7-9-14(10-8-12)18-19-16(20)11-15(17(19)21)13-5-3-2-4-6-13/h2-11,18H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAJHSSMCJJXXER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NN2C(=O)C=C(C2=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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